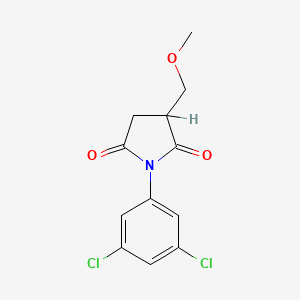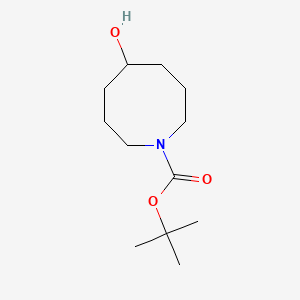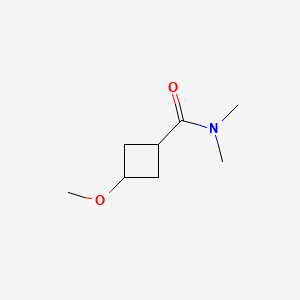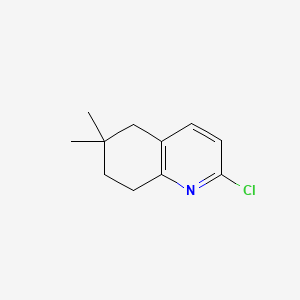
1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione, also known as DCPMP, is a synthetic compound that has been widely studied for its potential applications in the fields of medicine and biochemistry. This compound has been investigated for its ability to inhibit enzymes, modulate gene expression, and interact with cellular receptors.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis and Crystal Structures : Compounds similar to 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione have been synthesized and crystallized, demonstrating distinct crystal structures and conformations, important for understanding their chemical properties (Shi et al., 2007).
Conversion to Maleimide : A study explores the transformation of pyrrolidine-2,5-dione derivatives to maleimides, crucial in organic synthesis and medicinal chemistry (Yan et al., 2018).
Molecular Structure Analysis : The molecular and crystal structure of compounds similar to 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione provides insights into their chemical behavior (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Derivatives
Acylation of Pyrrolidine-2,4-diones : This research presents the acylation of pyrrolidine-2,4-diones, yielding 3-acyltetramic acids, a process significant in chemical synthesis (Jones et al., 1990).
Synthesis of AZA-Imidoxy Compounds : Novel azaimidoxy compounds, including pyrrolidine-2,5-dione derivatives, have been synthesized, offering potential in chemotherapeutic applications (Jain et al., 2006).
Multi-Component Synthesis : The multi-component synthesis of 1-(arylmethylideneamino)pyrrolidine-2,5-diones highlights the compound's utility in creating complex chemical structures (Adib et al., 2010).
Bioactivity and Applications
Antibacterial Agents Synthesis : Novel antibacterial agents, including 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones, have been synthesized, demonstrating the compound's potential in creating new antibiotics (Sheikh et al., 2009).
Anticancer Activity : Derivatives of pyrrolidinedione, such as 3-amino-pyrrolidinedione-nitrogen mustard, have shown significant anticancer effects on various cancers, underlining its potential in cancer treatment (Naik et al., 1987).
Photoluminescent Polymers : Conjugated polymers containing pyrrolidine-2,5-dione units demonstrate promising photoluminescent properties, suitable for electronic applications (Beyerlein & Tieke, 2000).
Anticonvulsant Activity : Pyrrolidine-2,5-dione derivatives have been studied as potential anticonvulsant agents, indicating their use in treating seizures (Rybka et al., 2017).
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c1-18-6-7-2-11(16)15(12(7)17)10-4-8(13)3-9(14)5-10/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRWQTZYSYFMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002335 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |
CAS RN |
81949-88-4 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81949-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)

![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)




![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)

![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)